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Compound of Interest

3-Bromo-6-fluoro-2-
Compound Name:
(trifluoromethyl)quinolin-4-ol

Cat. No.: B1373254

An In-Depth Technical Guide to 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol:
Properties, Synthesis, and Reactivity for Advanced Drug Discovery

Executive Summary

3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol is a highly functionalized heterocyclic
compound of significant interest to the fields of medicinal chemistry and materials science. Its
architecture is built upon the quinolin-4-one core, a "privileged scaffold" known for its presence
in numerous biologically active molecules.[1][2] The strategic placement of three distinct
functional groups—a bromine atom, a fluorine atom, and a trifluoromethyl (CF3) group—
imparts a unique combination of reactivity and physicochemical properties. The trifluoromethyl
group is a cornerstone of modern drug design, often introduced to enhance metabolic stability,
increase lipophilicity, and improve binding affinity to biological targets.[3][4] The bromine atom
at the 3-position serves as a versatile synthetic handle, enabling extensive molecular
diversification through well-established cross-coupling reactions.[2][5] This guide provides a
comprehensive analysis of the compound's chemical properties, offers a reasoned synthetic
strategy, explores its reactivity, and discusses its potential applications, serving as a technical
resource for researchers engaged in drug discovery and advanced materials development.

Molecular Identity and Physicochemical Properties
Nomenclature and Structural Analysis
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The compound, identified by the CAS Number 1072944-66-1, is systematically named 3-
Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol.[6][7] A crucial aspect of its structure is the
keto-enol tautomerism inherent to 4-hydroxyquinolines. It exists in equilibrium between the
phenol form (quinolin-4-ol) and the more stable keto form (quinolin-4(1H)-one). This equilibrium
influences its reactivity and spectroscopic characteristics. The presence of the strongly
electron-withdrawing trifluoromethyl group at the C2 position further impacts the electronic
distribution within the heterocyclic ring system.

Caption: Tautomeric forms of the title compound.

Physicochemical Data

The core properties of 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol are summarized
below, based on data from chemical suppliers and databases.

Property Value Source(s)
CAS Number 1072944-66-1 [61[7]
Molecular Formula C10H4BrFaNO [6]
Molecular Weight 310.04 g/mol [6][7]
Appearance Solid [6]
) >96% (typical for research

Purity [6]

grade)

MCCSZUCEZSMGAJ-
InChl Key [6]

UHFFFAOYSA-N

3-bromo-6-fluoro-2-

(trifluoromethyl)-4-Quinolinol,
Synonyms 3-Bromo-6-fluoro-2- [6]

(trifluoromethyl)quinolin-4(1H)-

one

Synthesis and Mechanistic Rationale
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While a specific, published synthesis for this exact molecule is not readily available, a robust
synthetic route can be designed based on established methods for quinolin-4-one construction,
such as the Conrad-Limpach or Gould-Jacobs reactions.[8][9] The most logical strategy
involves the initial formation of the 6-fluoro-2-(trifluoromethyl)quinolin-4-one core, followed by a
regioselective bromination at the C3 position.

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway prioritizes the use of commercially available starting materials
and high-yielding, well-understood reactions. The C3 position of the quinolin-4-one ring is
electronically activated for electrophilic substitution, making a post-cyclization bromination more
efficient and regioselective than attempting to build the ring from a pre-brominated acyclic
precursor.

4-Fluoroaniline
Thermal Cyclization (E?ffj,cﬂsi“,@l,,,,,,,,,,-
6-Fluoro-2-(trifluoromethyl) Conrad-Limpach Ethyl 3-((4-fluorophenyl)amino)-4,4,4-"
quinolin-4-ol trifluorobut-2-enoate ,,,QQDQEDE‘)EE‘O”
] Ethyl 4,4,4-trifluoroacetoacetate

Electrophilic
Bromination (NBS

3-Bromo-6-fluoro-2-
(trifluoromethyl)quinolin-4-ol

Click to download full resolution via product page

Caption: Proposed retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol

Step 1: Synthesis of 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol (Intermediate 1)
This step follows the principles of the Conrad-Limpach synthesis.[8]

¢ Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark
trap, combine 4-fluoroaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.05 eq), and toluene
(approx. 0.5 M). Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

o Condensation: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as
the condensation proceeds to form the enamine intermediate. Monitor the reaction by TLC or
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GC-MS until the starting aniline is consumed.

e Cyclization: Once condensation is complete, cool the reaction slightly. Add the reaction
mixture dropwise to a flask containing a high-boiling point solvent such as Dowtherm A,
preheated to ~250 °C. This high temperature is critical for the thermal cyclization to occur.

o Causality: The high temperature provides the necessary activation energy to overcome the
rotational barrier and facilitate the 6-endo-trig intramolecular cyclization, followed by
elimination of ethanol to form the stable aromatic quinolin-4-one ring system.

o Workup: After the addition is complete, cool the mixture to room temperature. The product
often precipitates. Dilute with hexane, and collect the solid product by vacuum filtration.
Wash the solid with cold ethanol or ether to remove residual solvent and impurities. The
crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol can be used directly in the next step or purified
further by recrystallization.

Step 2: Bromination to yield 3-Bromo-6-fluoro-2-(trifluoromethyl)quinolin-4-ol (Target)

o Reaction Setup: Dissolve the crude 6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq) from the
previous step in a suitable solvent such as acetic acid or DMF.

e Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the solution at
room temperature.

o Causality: The C3 position is activated towards electrophilic attack due to its enol/enolate
character within the quinolin-4-one tautomeric system. NBS is an effective and mild source
of electrophilic bromine (Br+), ensuring high regioselectivity for the desired C3 position
over other positions on the benzene ring.

e Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The
reaction is typically complete within a few hours.

o Workup and Purification: Upon completion, pour the reaction mixture into ice-water. The solid
product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with
water to remove the solvent and succinimide byproduct. The crude product can be purified
by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final
product.
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Spectroscopic and Analytical Characterization

While experimental spectra for this specific compound are not publicly cataloged, its
characteristic features can be reliably predicted based on its structure and data from closely
related halogenated quinolines.[10][11][12]

Predicted SpectralData @@

Technique Predicted Key Features

Aromatic region (7.0-8.5 ppm): Three protons on

the benzo-ring exhibiting complex splitting (dd,

ddd) due to H-H and H-F couplings. A singlet for
1H NMR _

the C5 proton. A broad singlet (exchangeable

with D20) for the N-H/O-H proton (9.0-12.0
ppm).

Aromatic carbons (110-150 ppm). Carbonyl
carbon C4 (~170-180 ppm). C-F carbon (~160

13C NMR ppm, large 1JCF coupling). C-Br carbon (~100-
110 ppm). CFs carbon (~120 ppm, quartet due
to LJCF coupling).

Two distinct signals: a singlet for the CFs group
1°F NMR (around -60 to -70 ppm) and a multiplet for the
C6-F atom (around -110 to -120 ppm).

3200-2800 (broad, N-H/O-H stretch), ~1650
(strong, C=0 stretch of quinolone), 1600-1450

IR (cm™2)
(C=C/C=N aromatic stretches), 1350-1100
(strong, C-F stretches).
Molecular ion (M+) peak showing a
characteristic isotopic pattern for one bromine
Mass Spec (El) atom (M and M+2 peaks in a ~1:1 ratio).

Fragmentation would likely involve loss of Br,
CO, and CFs.

Chemical Reactivity and Synthetic Utility
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The molecule is designed for synthetic elaboration, with multiple reactive sites that can be
addressed with high selectivity.

Caption: Key reactive sites for synthetic diversification.

Palladium-Catalyzed Cross-Coupling at C3

The C-Br bond at the 3-position is the most valuable site for building molecular complexity. It is
primed for a variety of palladium-catalyzed cross-coupling reactions.

» Rationale: These reactions are cornerstones of modern organic synthesis, allowing for the
formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.
This enables the rapid generation of diverse libraries of analogs for structure-activity
relationship (SAR) studies.[2]

Exemplary Protocol: Suzuki-Miyaura Coupling

o Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add 3-Bromo-
6-fluoro-2-(trifluoromethyl)quinolin-4-ol (1.0 eq), an arylboronic acid (1.2 eq), a palladium
catalyst such as Pd(PPhs)4 (0.05 eq), and a base like K2COs or Cs2COs (2.0-3.0 eq).

e Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g.,
Dioxane, Toluene, or DMF) and water.

o Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed
(monitor by TLC or LC-MS).

o Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the
organic layer over Na=SOa, filter, and concentrate under reduced pressure.

« Purification: Purify the resulting crude product by column chromatography on silica gel to
yield the 3-aryl-substituted quinolin-4-ol derivative.

Reactions at the C4-Hydroxyl Group

The hydroxyl group (or N-H in the tautomer) is nucleophilic and can undergo reactions such as
O-alkylation or O-acylation under basic conditions, allowing for further modification of the
molecule's steric and electronic properties.
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Significance in Medicinal Chemistry and Drug

Development
The Strategic Role of Trifluoromethyl and Halogen
Moieties

The combination of fluorine, bromine, and a trifluoromethyl group is a deliberate design choice
for creating drug-like molecules.

o Trifluoromethyl Group (CFs): This group is a bioisostere for functionalities like methyl or
chloro groups but offers superior metabolic stability due to the strength of the C-F bond.[3] It
significantly increases lipophilicity (Hansch 1t value of +0.88), which can improve membrane
permeability and bioavailability.[3][4] Its strong electron-withdrawing nature also modulates
the pKa of nearby functional groups and can enhance binding interactions with biological
targets.[3]

o Fluorine (F): The fluorine at C6 acts as a bioisostere for hydrogen but alters the electronic
properties of the aromatic ring. It can block metabolic oxidation at that position and form
favorable hydrogen bond or dipole interactions with protein residues.[10]

o Bromine (Br): Beyond its role as a synthetic handle, the bromine atom can participate in
halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-
receptor binding affinity.

Handling and Safety Precautions

No specific safety data sheet (SDS) is available for 3-Bromo-6-fluoro-2-
(trifluoromethyl)quinolin-4-ol. However, based on data for structurally similar halogenated
and trifluoromethylated aromatic compounds, appropriate precautions must be taken.[13][14]
[15]
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Hazard Category Recommended Precaution  Source(s) for Analogs

Causes skin and serious eye
irritation. Wear appropriate
personal protective equipment
Contact Hazard , _ [14][15]
(PPE), including safety
goggles, nitrile gloves, and a

lab coat.

May cause respiratory irritation
if handled as a fine powder.
Inhalation Hazard Handle in a well-ventilated [14]
fume hood. Avoid generating
dust.

Wash hands thoroughly after
handling. Avoid ingestion and

General Handling inhalation. Store in a tightly [16]
closed container in a cool, dry

place.

Stable under normal
conditions. Incompatible with
strong oxidizing agents.

o Hazardous decomposition

Reactivity ] [13]

products upon combustion
may include CO, COz, nitrogen
oxides, and halogenated

compounds (HF, HBr).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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